molecular formula C17H22N2OS B145885 Neticonazole CAS No. 130726-68-0

Neticonazole

Cat. No.: B145885
CAS No.: 130726-68-0
M. Wt: 302.4 g/mol
InChI Key: VWOIKFDZQQLJBJ-DTQAZKPQSA-N
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Mechanism of Action

Target of Action

Neticonazole, an imidazole antifungal agent, primarily targets the fungal enzyme CYP51A1 . This enzyme plays a crucial role in the biosynthesis of ergosterol, a key component of the fungal cell membrane .

Mode of Action

This compound interacts with its target, CYP51A1, by inhibiting the C-14α-demethylation of lanosterol . This inhibition prevents the conversion of lanosterol to ergosterol , thereby disrupting the synthesis of the fungal cell membrane. The resulting decrease in ergosterol increases the permeability of the fungal cell membrane, inhibiting the growth of the fungus .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the sterol biosynthesis pathway . By inhibiting the C-14α-demethylation of lanosterol, this compound disrupts the conversion of lanosterol to ergosterol . This disruption affects the integrity of the fungal cell membrane, leading to increased permeability and inhibited fungal growth .

Pharmacokinetics

For example, ketoconazole, a similar imidazole antifungal agent, is well-absorbed with oral administration and undergoes extensive hepatic metabolism . .

Result of Action

The primary result of this compound’s action is the inhibition of fungal growth. By disrupting ergosterol synthesis, this compound increases the permeability of the fungal cell membrane, leading to inhibited fungal growth . Additionally, this compound has been found to inhibit exosome secretion in prostate cancer cells, suggesting potential anti-cancer effects .

Action Environment

The environment in which this compound acts can influence its efficacy and stability. For instance, this compound is used as a topical ointment for the treatment of fungal skin infections . The skin’s pH, temperature, and moisture levels can potentially affect the drug’s absorption and effectiveness.

Biochemical Analysis

Biochemical Properties

Neticonazole interacts with various enzymes and proteins in biochemical reactions. This enzyme is involved in the conversion of lanosterol to ergosterol, a key component of the fungal cell membrane . By inhibiting this enzyme, this compound prevents the formation of ergosterol, leading to an accumulation of 14α-methyl sterols (lanosterol) in the fungal cell membrane, which causes damage to the cell .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It has been found to inhibit the secretion of exosomes, which are vesicles of endosomal origin secreted from cells . Exosomes bear proteins, lipids, and RNAs, mediating intercellular communication between different cell types in the body, and thus affecting normal and pathological conditions . This compound significantly inhibits the protein concentration of Alix, nSMase2, and Rab27a in a dose-dependent manner in C4-2B cells .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It inhibits the activation of p-ERK (downstream effector molecule of the Ras/Raf/ERK signaling pathway) but not total ERK in C4-2B cells . Furthermore, this compound significantly inhibits the concentration of exosomes in a dose-dependent manner in C4-2B cells .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound exhibits temporal changes in its effects. It has been found to decrease the levels of both Alix and Rab27a and significantly decrease nSMase2 levels over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In a study involving male C57BL/6 mice, this compound was administered orally at dosages of 1 ng/kg, 10 ng/kg, and 100 ng/kg daily for 15 days . The study found that this compound significantly improved the survival of mice with colorectal cancer (CRC) xenograft tumors .

Metabolic Pathways

The metabolic pathways that this compound is involved in primarily relate to its role as an antifungal agent. By inhibiting the enzyme C-14α-demethylase, this compound disrupts the metabolic pathway that converts lanosterol to ergosterol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of neticonazole involves several key steps:

Industrial Production Methods: Industrial production of this compound hydrochloride involves similar synthetic routes but on a larger scale. The process includes:

Chemical Reactions Analysis

Neticonazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Properties

IUPAC Name

1-[(E)-2-methylsulfanyl-1-(2-pentoxyphenyl)ethenyl]imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2OS/c1-3-4-7-12-20-17-9-6-5-8-15(17)16(13-21-2)19-11-10-18-14-19/h5-6,8-11,13-14H,3-4,7,12H2,1-2H3/b16-13+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWOIKFDZQQLJBJ-DTQAZKPQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=CC=CC=C1C(=CSC)N2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCOC1=CC=CC=C1/C(=C\SC)/N2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4057633
Record name Neticonazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4057633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130726-68-0
Record name Neticonazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=130726-68-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Neticonazole [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130726680
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Neticonazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4057633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NETICONAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KVL61ZF9UO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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